2,6-双(噻吩-2-基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

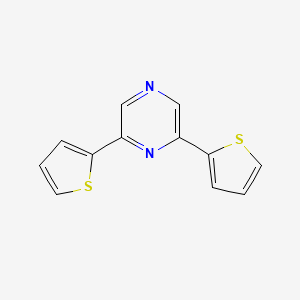

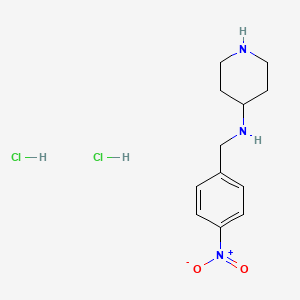

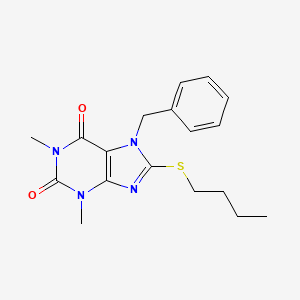

2,6-Bis(thiophen-2-yl)pyrazine is a chemical compound with the molecular formula C12H8N2S2 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazine derivatives has been achieved through various methods such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . The specific synthesis process for 2,6-Bis(thiophen-2-yl)pyrazine is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of 2,6-Bis(thiophen-2-yl)pyrazine consists of a pyrazine ring with two thiophene rings attached at the 2 and 6 positions . Further details about the exact structure are not available in the retrieved resources.Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Bis(thiophen-2-yl)pyrazine are not detailed in the available resources, pyrazine compounds are known to be involved in a variety of chemical reactions .科学研究应用

电致变色材料

2,6-双(噻吩-2-基)吡嗪衍生物已被用作供体单元,用于合成供体-受体聚合电致变色材料。这些聚合物以其光电化学和电化学性质为特征,在施加电压下表现出颜色变化,使其适用于近红外电致变色器件 (赵等人,2014)。

结构表征

该化合物已进行结构分析,揭示了噻吩基环对吡啶并吡嗪部分的倾斜,这可能对其化学行为和在材料科学中的应用产生影响 (Popek & Crundwell,2019)。

金属配合物合成

2,6-双(噻吩-2-基)吡嗪的新型衍生物已被合成以形成金属配合物,特别关注锌和铜配合物。这些配合物经过结构表征,显示出独特的性质,暗示在催化或材料科学等领域的潜在应用 (赵等人,2015)。

半导体应用

2,6-双(噻吩-2-基)吡嗪的衍生物已被合成并用于供体-受体共聚物半导体。对这些共聚物的な光学、电化学和场效应电荷传输性质进行了分析,表明它们在半导体器件中的潜在用途 (朱等人,2006)。

光伏应用

2,6-双(噻吩-2-基)吡嗪也在光伏器件中找到了应用。研究的重点是合成和表征包含该化合物的共聚物,检查其光学、电化学性质和光伏性能,表明它们适用于基于聚合物的な光伏器件 (李等人,2010)。

未来方向

Pyrazine derivatives, including 2,6-Bis(thiophen-2-yl)pyrazine, have potential applications in various fields. For instance, hole-transporting interlayers based on pyrazine-containing conjugated polymers have been used in perovskite solar cells . Furthermore, the combination of pyrazine, thiophene, and benzodithiophene units has been identified as a successful example of polymeric hole-transport material (HTM) backbone design for perovskite solar cells with promising efficiency and high operational stability .

属性

IUPAC Name |

2,6-dithiophen-2-ylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTDGCHDJXMJMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(thiophen-2-yl)pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)

![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)

![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)

![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)